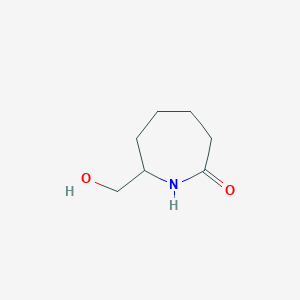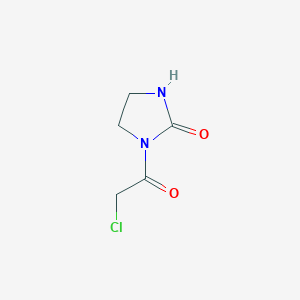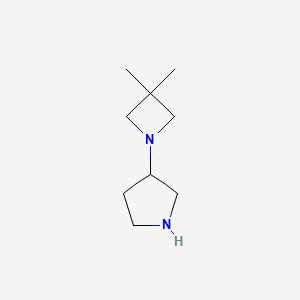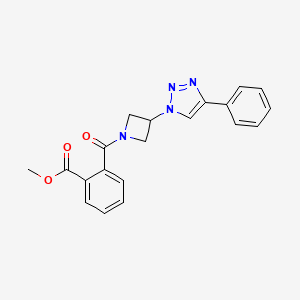
1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine” is a chemical compound with the molecular formula C16H16N2O . It is used for research purposes .
Synthesis Analysis
The synthesis of “1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine” can be achieved from Methanone, (3,4-dihydro-6-nitro-1(2H)-quinolinyl)phenyl . There are 9 synthetic routes available for its synthesis .Molecular Structure Analysis
The molecular structure of “1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine” is represented by the InChI code: 1S/C16H13NO2/c18-15-9-7-12-10-13 (6-8-14 (12)17-15)16 (19)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2, (H,17,18) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 252.31 . The melting point ranges from 205-208 degrees Celsius .Applications De Recherche Scientifique
Oxidative Trifluoromethylation
1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine is used in oxidative trifluoromethylation processes. Benzoyl peroxide promotes this reaction under metal-free conditions, leading to the synthesis of various trifluoromethylated tetrahydroisoquinoline derivatives. This method represents a novel approach to direct trifluoromethylation of tertiary amines (Chu & Qing, 2010).
Anticancer Applications
The compound has been explored in cancer research. It forms part of a group of molecules synthesized for potential use as anticancer agents. These molecules have shown potent cytotoxicity against various breast cancer cell lines, indicating their potential in cancer treatment (Redda, Gangapuram, & Ardley, 2010).
Redox-Annulations
This chemical is involved in redox-neutral annulations with other compounds, a process useful in the synthesis of structures related to natural products like crispine A and harmicine. Such reactions are significant in the field of organic chemistry for creating complex molecules (Zhu, Chandak, & Seidel, 2018).
Neurological Research
The compound has been identified in neurological studies, particularly in relation to Parkinson's disease. For example, 1-benzyl-1,2,3,4-tetrahydroisoquinoline, a closely related compound, was detected in the brain and CSF of Parkinsonian patients. It is hypothesized to have a connection with idiopathic Parkinson's disease (Kotake et al., 1995).
Synthesis of Alkaloids
It is used in the synthesis of alkaloids, where its derivatives serve as precursors. The synthesis of these alkaloids, like corlumine, involves steps like alkylation, demonstrating its utility in organic synthesis (Huber & Seebach, 1987).
Propriétés
IUPAC Name |
(6-amino-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-14-8-9-15-13(11-14)7-4-10-18(15)16(19)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQDZNUIDTTYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine | |
CAS RN |
857759-22-9 |
Source


|
| Record name | 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2917375.png)
![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)


![3-[(4-Aminophenyl)methyl]-1,1-dimethylurea](/img/structure/B2917382.png)
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride](/img/structure/B2917383.png)
![N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2917387.png)
![3-(4-fluorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2917388.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide](/img/structure/B2917390.png)


![N-(4-methoxyphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2917395.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2917397.png)